molecular formula C9H12F2O2 B13501327 Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate

Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate

Cat. No.: B13501327
M. Wt: 190.19 g/mol
InChI Key: KWIOFYHXAQIWCN-FNORWQNLSA-N
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Description

Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate is an organic compound with the molecular formula C9H12F2O2 It is characterized by the presence of a cyclopropyl group, two fluorine atoms, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate typically involves the reaction of cyclopropyl-containing precursors with fluorinated reagents under controlled conditions. One common method involves the use of ethyl acetoacetate as a starting material, which undergoes a series of reactions including cyclopropanation and fluorination to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate involves interactions with specific molecular targets and pathways. The cyclopropyl group and fluorine atoms contribute to its reactivity and binding affinity with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopropyl ring and difluorinated carbon atoms, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H12F2O2

Molecular Weight

190.19 g/mol

IUPAC Name

ethyl (E)-3-cyclopropyl-4,4-difluorobut-2-enoate

InChI

InChI=1S/C9H12F2O2/c1-2-13-8(12)5-7(9(10)11)6-3-4-6/h5-6,9H,2-4H2,1H3/b7-5+

InChI Key

KWIOFYHXAQIWCN-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C1CC1)/C(F)F

Canonical SMILES

CCOC(=O)C=C(C1CC1)C(F)F

Origin of Product

United States

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